2-Oxa-8-azaspiro[4.5]decane
Overview
Description
2-Oxa-8-azaspiro[4.5]decane is a spirocyclic compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is of significant interest due to its inherent rigidity and three-dimensional structural properties, making it a valuable scaffold in the synthesis of biologically active molecules . Spiro compounds, including this compound, are widely utilized in drug discovery and development due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
A convenient synthesis of 2-Oxa-8-azaspiro[4.5]decane involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction proceeds through a series of steps including alkylation and heterocyclization to form the spirocyclic structure . The general synthetic route can be summarized as follows:
Alkylation: Tetrahydropyran-4-carbonitrile is reacted with 1-bromo-2-fluoroethane under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes intramolecular cyclization to form the spirocyclic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be adapted for large-scale production. The use of readily available starting materials and straightforward reaction conditions makes this compound amenable to industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen with Raney nickel.
Substitution: Nucleophiles such as amines or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted spirocyclic derivatives.
Scientific Research Applications
2-Oxa-8-azaspiro[4.5]decane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Oxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, enhancing its efficacy as an inhibitor or modulator . For example, derivatives of this compound have been shown to inhibit the vanin-1 enzyme, which plays a crucial role in metabolism and inflammation . Additionally, it acts as an FGFR4 inhibitor, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
Uniqueness
2-Oxa-8-azaspiro[4.5]decane is unique due to its combination of an oxygen and nitrogen atom within the spirocyclic structure, providing distinct chemical and biological properties compared to other spiro compounds . This unique structure enhances its potential as a versatile scaffold in drug discovery and development .
Properties
IUPAC Name |
2-oxa-8-azaspiro[4.5]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-4-9-5-2-8(1)3-6-10-7-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXXNXISRXFPBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620727 | |
Record name | 2-Oxa-8-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176-69-2 | |
Record name | 2-Oxa-8-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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